molecular formula C24H18N6O B12208882 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol

Cat. No.: B12208882
M. Wt: 406.4 g/mol
InChI Key: MJCVSHZOWFTBEC-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic molecule featuring fused pyrazolo-triazolo-pyrimidine and naphthalenol moieties. Its structural complexity arises from the integration of three heterocyclic systems: a pyrazole ring fused with a triazole and pyrimidine core, further substituted with a 2,4-dimethylphenyl group and a hydroxylated naphthalene unit. Synthetically, it is derived via multi-step reactions involving hydrazine-mediated cyclizations and aromatic coupling strategies, as observed in analogous pyrazolo-triazolo-pyrimidine syntheses .

Properties

Molecular Formula

C24H18N6O

Molecular Weight

406.4 g/mol

IUPAC Name

3-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol

InChI

InChI=1S/C24H18N6O/c1-14-7-8-20(15(2)9-14)30-22-19(12-26-30)24-28-27-23(29(24)13-25-22)18-10-16-5-3-4-6-17(16)11-21(18)31/h3-13,31H,1-2H3

InChI Key

MJCVSHZOWFTBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC6=CC=CC=C6C=C5O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[5,4-d]pyrimidine structure, which is then functionalized with various substituents. Key steps include:

    Formation of the pyrazolo[5,4-d]pyrimidine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 2,4-dimethylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the naphthalen-2-ol moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound exhibits several pharmacological activities:

  • Anticancer Activity : Research has shown that derivatives of pyrazolo[5,4-d]pyrimidine can induce apoptosis in cancer cells. For instance, studies indicate that certain derivatives can activate the mitochondrial apoptotic pathway by regulating proteins such as Bax and Bcl2, leading to cell death in colon cancer cell lines .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups enhances these activities by affecting the compound's interaction with microbial targets .
  • Thrombopoietin Receptor Agonism : The compound has been identified as a potential agonist for the thrombopoietin receptor (TPO), which is crucial in enhancing platelet production. This makes it a candidate for treating thrombocytopenia .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study published in Molbank highlighted that certain synthesized pyrazole derivatives showed significant antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The mechanism involved mitochondrial pathways leading to apoptosis .
  • Antimicrobial Efficacy : Research documented in the West African Journal of Medicine demonstrated that pyrazole-based compounds exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Thrombocytopenia Treatment Potential : Patent literature indicates that derivatives similar to this compound enhance platelet production through TPO receptor activation, suggesting therapeutic potential in managing conditions like thrombocytopenia .

Mechanism of Action

The mechanism of action of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is essential for the transition from the G1 to S phase of the cell cycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of a hydroxylated naphthalene system with a triazolo-pyrimidine scaffold. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Synthesis Route Notable Properties
Target Compound 2,4-Dimethylphenyl, naphthalen-2-ol ~475.5* Hydrazine cyclization followed by aromatic coupling Enhanced hydrogen bonding due to –OH group; moderate solubility in polar solvents
3-Methoxy-2-[5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Methoxy group instead of hydroxyl; dihydropyrazole ~373.4 Condensation of chalcone derivatives with hydrazine Reduced polarity vs. target compound; antibacterial activity reported
4-(4-Chlorophenyl)-5-hydrazino-3,7-dimethyl-1,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine Chlorophenyl, pyrano-pyrimidine fusion ~413.9 Hydrazine hydrate reflux with imidate intermediates High lipophilicity; antitumor potential noted
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Thiazolo-pyrrolo-pyrimidine core; methoxyphenyl ~555.6 Heterocyclization with phenylisothiocyanate/NaOH Extended π-conjugation; fluorescence properties observed

*Calculated based on formula.

Thermodynamic Stability

The fused triazolo-pyrimidine core confers rigidity and thermal stability, comparable to ’s thiazolo-pyrrolo-pyrimidine derivatives.

Biological Activity

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol is a complex organic compound belonging to the class of pyrazolo[5,4-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antioxidant properties. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H18N6O
  • Molecular Weight : 406.4 g/mol
  • IUPAC Name : 3-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[5,4-d]pyrimidine Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the 2,4-Dimethylphenyl Group : Often accomplished via Friedel-Crafts alkylation or acylation reactions.
  • Attachment of the Naphthalen-2-ol Moiety : This can be performed using coupling reactions such as Suzuki or Heck coupling.

The biological activity of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol is primarily attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinases (CDKs) : The compound inhibits CDK activity, disrupting cell cycle progression and inducing apoptosis in cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity:

  • In vitro studies have shown its effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has been tested on the NCI 60 cell lines panel with notable growth inhibition rates in leukemia cell lines .

Antioxidant Activity

The compound also demonstrates antioxidant properties:

  • Studies using the DPPH free radical scavenging method have shown that derivatives related to this compound exhibit strong antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against CCRF-CEM (Leukemia) cell lines with a growth inhibition rate of approximately 44.59% at specific concentrations .
Study 2Assessed antioxidant activity revealing an IC50 value of 16.97 µg/mL for one derivative related to the compound .
Study 3Investigated the mechanism of action revealing that the compound binds to CDK2/cyclin A2 complexes leading to alterations in cell cycle dynamics and promoting apoptosis in cancer cells .

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